5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,4-dihydropyridin-4-one
Description
The compound 5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,4-dihydropyridin-4-one is a heterocyclic molecule featuring a dihydropyridin-4-one core substituted with:
- A methoxy group at position 3.
- A tetrazole-thioether moiety at position 2.
- A 2-oxo-2-(tetrahydroquinolin-1-yl)ethyl chain at position 1.
Structural insights can be inferred from crystallographic tools like SHELX and Mercury , which analyze puckering and packing patterns in similar heterocycles.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-24-20(21-22-23-24)30-13-15-10-17(27)18(29-2)11-25(15)12-19(28)26-9-5-7-14-6-3-4-8-16(14)26/h3-4,6,8,10-11H,5,7,9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACQVOMSWKYNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)N3CCCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Core Heterocycles
- Dihydropyridinone vs. Pyrazolone/Tetrazole Derivatives: The dihydropyridinone core in the target compound contrasts with pyrazolone rings in (e.g., coumarin-linked benzodiazepines) and tetrazole-containing compounds like those in . Dihydropyridinones exhibit partial aromaticity, influencing electron distribution and reactivity compared to fully saturated or fused rings .
- Ring Puckering: The tetrahydroquinoline subunit may adopt non-planar conformations. Cremer and Pople’s puckering coordinates () could quantify deviations from planarity, analogous to cyclopentane or pyrrolidine systems (e.g., in ).
Functional Group Analysis
- Tetrazole-Thioether vs. Oxadiazole/Thiazolidinone: The tetrazole-thioether group in the target compound differs from 1,2,4-oxadiazoles () and thiazolidinones (). Tetrazoles offer metabolic stability and hydrogen-bonding capacity, whereas oxadiazoles are more electron-deficient, affecting solubility and binding interactions .
- Methoxy vs. Cyano/Ester Substituents: The methoxy group at position 5 contrasts with cyano or ester groups in and . Methoxy enhances lipophilicity and steric bulk compared to polar cyano/ester functionalities .
Key Reactions
- Multicomponent Cyclization: The target compound’s synthesis likely involves multicomponent reactions (MCRs), similar to (three-component oxadiazole synthesis) and (refluxing ethanol for thiazolidinones). MCRs are favored for building complex heterocycles efficiently .
- Thioether Formation: The tetrazole-thioether linkage may arise from nucleophilic substitution, akin to sulfur incorporation in (using elemental sulfur with malononitrile) .
- Challenges: Steric hindrance from the tetrahydroquinoline group could reduce reaction yields compared to less bulky analogs (e.g., pyrimidine derivatives in ) .
Physicochemical Properties
While direct data for the target compound are lacking, inferences can be drawn:
- Solubility :
The methoxy and tetrazole groups may enhance aqueous solubility relative to fully aromatic systems (e.g., coumarin derivatives in ) but reduce it compared to ester-containing analogs () .
- Melting Points: Bulky substituents (tetrahydroquinoline) likely increase melting points, as seen in pyrrolidine derivatives (e.g., 110–112°C in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
